Pyrrolidine

Beschreibung

Historical Context and Discovery of Pyrrolidine-Containing Molecules

The this compound nucleus is found in a myriad of natural products, many of which have been used in traditional medicine for centuries. Alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, frequently feature the this compound ring. Notable examples include nicotine (B1678760) from the tobacco plant and hygrine (B30402) from the coca plant. wikipedia.orgwikipedia.org The amino acids proline and hydroxyproline, fundamental components of proteins, are also derivatives of this compound. wikipedia.org The industrial synthesis of this compound is typically achieved through the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperature and pressure over a metal oxide catalyst. wikipedia.org In the laboratory, it can be synthesized by treating 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org

Significance of the this compound Ring System in Chemical and Biological Sciences

The significance of the this compound scaffold is underscored by its widespread presence in both natural and synthetic compounds with profound biological effects. frontiersin.orgnih.govnih.gov Its unique structural and physicochemical properties make it a privileged motif in drug discovery and a versatile tool in synthetic chemistry. researchgate.netnih.govnih.gov

Ubiquitous Presence in Natural Products and Alkaloids

The this compound ring is a common structural feature in a vast array of natural products, particularly in alkaloids isolated from plants and microorganisms. frontiersin.orgnih.govnih.gov These compounds exhibit a wide range of biological activities. researchgate.net For instance, nicotine is known for its stimulant properties, while other this compound-containing natural products have shown antimicrobial, antifungal, and anticancer activities. nih.gov The amino acids L-proline and 4-hydroxy-L-proline are crucial building blocks in proteins, with the latter playing a key role in the structure of collagen. nih.govacs.org

Table 1: Examples of Naturally Occurring this compound-Containing Molecules

| Compound Name | Natural Source | Noted Biological Properties |

| Nicotine | Tobacco Plant | Antioxidant, anti-inflammatory, antihyperglycemic nih.gov |

| Scalusamide A | Microorganisms | Antimicrobial, antifungal nih.gov |

| (R)-bgugaine | Microorganisms | Antimicrobial, antifungal nih.gov |

| 1,4-dideoxy-1,4-imino-d-ribitol | Plants | Anticancer nih.gov |

| Aegyptolidine A | Plants | Anticancer nih.gov |

| Hygrine | Coca Shrub | |

| Cuscohygrin | Coca Shrub | Sedative, narcotic properties in plants containing it wikipedia.org |

| (-)-Codonopsinine | Woodland vine tiger bell |

Importance as a Core Structure in Biologically Active Compounds and Drug Candidates

The this compound scaffold is a highly sought-after component in the design of new therapeutic agents. tandfonline.comfrontiersin.orgnih.gov Its presence is noted in over 20 FDA-approved drugs, and it is the most common five-membered non-aromatic nitrogen heterocycle found in such medications. nih.govenamine.net The structural and chemical properties of the this compound ring contribute to improved efficacy, bioavailability, and target specificity of drug candidates. tandfonline.com this compound derivatives have been developed to target a wide range of diseases, including diabetes, cancer, bacterial and viral infections, inflammation, and central nervous system disorders. tandfonline.comfrontiersin.orgnih.gov For example, vildagliptin (B1682220) and saxagliptin (B632) are this compound-based drugs used for the treatment of type 2 diabetes. tandfonline.com In cancer therapy, this compound derivatives are known to inhibit enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are involved in cancer progression. tandfonline.com

Table 2: Selected FDA-Approved Drugs and Clinical Candidates Containing a this compound Scaffold

| Drug/Candidate Name | Therapeutic Area |

| Vildagliptin | Antidiabetic tandfonline.com |

| Saxagliptin | Antidiabetic tandfonline.com |

| Captopril | Antihypertensive researchgate.netlifechemicals.com |

| Procyclidine | Anticholinergic wikipedia.orgenamine.net |

| Bepridil | Cardiovascular wikipedia.org |

| Piracetam (B1677957) | Nootropic wikipedia.org |

| Aniracetam | Nootropic wikipedia.org |

| Clindamycin | Antibacterial researchgate.net |

| Daridorexant | Insomnia frontiersin.orgnih.gov |

| Pacritinib | JAK-2 inhibitor frontiersin.orgnih.gov |

| Futibatinib | FGFR-4 inhibitor frontiersin.orgnih.gov |

| AZD8421 | Anticancer (Clinical Trial) tandfonline.com |

Role in Stereochemistry and Three-Dimensional Conformational Space Exploration

The non-planar nature of the this compound ring and the presence of up to four stereogenic carbon atoms allow for the creation of a diverse range of stereoisomers. researchgate.netnih.gov This "pseudorotation" of the ring enables a thorough exploration of three-dimensional conformational space, which is crucial for optimizing interactions with biological targets like proteins and enzymes. researchgate.netnih.govnih.gov The stereochemistry of substituents on the this compound ring can significantly influence the biological activity of a molecule, as different stereoisomers can adopt distinct conformations that affect their binding to target sites. nih.govnih.gov For example, the amino acid L-proline, with its single chiral center, is frequently used as a chiral building block in stereoselective synthesis. nih.gov The conformation of the this compound ring can be controlled by the strategic placement of substituents, allowing for the "locking" of desired conformations to enhance pharmacological efficacy. nih.gov The puckering of the ring, often described as "up" (endo) or "down" (exo), can be influenced by the nature and position of substituents. acs.org

Versatility as a Building Block in Complex Molecule Synthesis

The this compound ring is a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govnih.govnih.gov Its utility stems from its ready availability from the chiral pool (e.g., proline) and the various synthetic methodologies developed for its construction and functionalization. nih.govrsc.org Synthetic strategies often involve either the construction of the this compound ring from acyclic precursors or the functionalization of a pre-existing this compound scaffold. nih.govnih.gov The nitrogen atom of the this compound ring is a key site for modification, and a significant majority of FDA-approved this compound-containing drugs are substituted at this position. nih.gov The [3+2] cycloaddition reaction of azomethine ylides with alkenes is a powerful method for the stereoselective synthesis of substituted pyrrolidines. enamine.netrsc.org

Current Research Landscape and Future Directions for this compound Chemistry

Current research in this compound chemistry is vibrant and multifaceted, with a strong emphasis on the development of novel therapeutic agents. tandfonline.comfrontiersin.orgnih.gov Researchers are actively exploring new synthetic methods to access diverse and complex this compound derivatives. bohrium.comresearchgate.net A significant area of focus is the design of this compound-based compounds with dual or multifunctional activity to target interconnected disease pathways, such as the links between diabetes, inflammation, and cancer. tandfonline.comnih.govresearchgate.net

Future directions in the field include the integration of this compound-based compounds with advanced drug delivery systems, like nanoparticles, to improve therapeutic efficacy and minimize side effects. tandfonline.com The development of multi-target agents and further structure-guided optimization are expected to lead to the next generation of this compound-based therapeutics. tandfonline.com The continued exploration of this compound-2,3-diones as potential antibacterial agents against multidrug-resistant strains is also a promising avenue of research. researchgate.net The synthesis of unique and previously inaccessible substituted pyrrolidines as building blocks for medicinal chemistry remains an active area of investigation. enamine.net

Structure

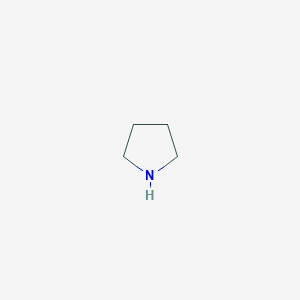

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDLPDLKQPQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89014-29-9, 25150-61-2 (hydrochloride) | |

| Record name | Pyrrolidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89014-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059559 | |

| Record name | Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrrolidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrrolidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrrolidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853 | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrrolidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8 | |

| Record name | Pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to pale yellow liq | |

CAS No. |

123-75-1 | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRROLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJU5627FYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57.79 °C, -63 °C | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Pyrrolidine and Its Derivatives

Strategies for Pyrrolidine Ring Construction

The formation of the five-membered this compound core can be achieved through several strategic approaches, including the cyclization of linear molecules, transformation of other cyclic systems, and rearrangement of larger rings.

Cyclization of Acyclic Precursors

While the use of pre-existing cyclic starting materials is common, the formation of the this compound ring from acyclic precursors represents a versatile and powerful strategy in organic synthesis. nih.gov This approach allows for the construction of diverse this compound structures from readily available linear building blocks. nih.gov The cyclization process can be accomplished through various intramolecular reactions, effectively stitching the linear molecule into a five-membered ring.

One notable example is the enantioselective synthesis of Anisomycin, where a key step involves the cyclization of an acyclic alcohol precursor. nih.gov This transformation is typically facilitated by a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF), to yield the Boc-protected this compound structure. nih.gov Intramolecular cyclization approaches also include the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds.

A general representation of this strategy involves starting with acyclic precursors prepared from commercially available materials like protected amino acids (e.g., 2,4-diaminobutyric acid and ornithine), 2-nitrobenzenesulfonyl chlorides, and α-bromoacetophenones. nih.gov

| Precursor Type | Reaction | Product | Reference |

| Acyclic Alcohol | Intramolecular Cyclization | Boc-protected this compound | nih.gov |

| Unsaturated Amine | Intramolecular Hydroamination | Substituted this compound | osaka-u.ac.jp |

| Diazo Compound | Metalloradical C-H Alkylation | α-Substituted this compound | scispace.com |

Ring Construction from Other Cyclic Precursors

The synthesis of this compound derivatives frequently commences from other cyclic precursors, with natural amino acids like proline and 4-hydroxyproline (B1632879) being the most prominent starting materials. mdpi.comresearchgate.net This strategy leverages the inherent chirality of these precursors to produce optically pure this compound-containing compounds. nih.govmdpi.com The functionalization of these pre-formed, optically pure cyclic sources is a primary method for producing a wide array of complex molecules. mdpi.com

For instance, a stereoselective method for the synthesis of the antibiotic Anisomycin utilizes an oxazine (B8389632) as the cyclic precursor. mdpi.com The process involves ozonolysis to open the oxazine ring, followed by an intramolecular cyclization of the resulting aminoaldehyde to construct the desired this compound derivative. mdpi.com

| Cyclic Precursor | Key Transformation | Target Molecule | Reference |

| Proline/4-Hydroxyproline | Functionalization | Various Drugs | mdpi.comresearchgate.net |

| Oxazine | Ozonolysis / Intramolecular Cyclization | Anisomycin | mdpi.com |

Ring Contraction of Pyridines

A novel and highly promising strategy for this compound synthesis involves the ring contraction of pyridines. osaka-u.ac.jpnih.gov This skeletal editing strategy is attractive because pyridines are abundant, inexpensive, and readily available as bulk chemicals. osaka-u.ac.jpnih.govresearchgate.net

Recent research has demonstrated a photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpnih.gov This reaction yields this compound derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.net The method exhibits a broad substrate scope and high functional group compatibility, making it a powerful tool for accessing functionalized pyrrolidines. osaka-u.ac.jpnih.gov The reaction mechanism is understood to proceed through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jpnih.gov

| Starting Material | Reagent | Key Feature | Product | Reference |

| Pyridine | Silylborane | Photo-promoted | 2-azabicyclo[3.1.0]hex-3-ene derivative | osaka-u.ac.jpnih.govresearchgate.net |

Stereoselective Synthesis of Chiral Pyrrolidines

The synthesis of chiral pyrrolidines is of paramount importance due to their prevalence in biologically active molecules. Stereoselective methods are broadly classified based on the origin of the this compound ring: either through the functionalization of an existing chiral this compound, such as proline, or via the cyclization of acyclic precursors where the stereochemistry is introduced during the ring-forming step. nih.govmdpi.comresearchgate.net

Asymmetric Cyclization Methods

Asymmetric cyclization methods are powerful techniques for constructing chiral pyrrolidines from achiral or racemic acyclic starting materials. These methods introduce chirality during the ring-closing event, often employing chiral catalysts or auxiliaries.

Key asymmetric cyclization strategies include:

Asymmetric Hydroamination: The resolution of racemic α-substituted-1-aminopent-4-enes using rare earth metal catalysts with binaphtholate ligands has been developed to create disubstituted pyrrolidines. rsc.org

Metalloradical C-H Alkylation: A cobalt(II)-based catalytic system enables the stereoselective synthesis of α-substituted pyrrolidines from aliphatic diazo compounds through enantioselective intramolecular radical alkylation. scispace.com

Intramolecular Aza-Michael Reactions: This method stands out as a highly effective approach for the asymmetric synthesis of nitrogen-containing heterocycles. whiterose.ac.uk

The intramolecular aza-Michael reaction is a robust and widely used strategy for the asymmetric synthesis of pyrrolidines. whiterose.ac.uk This reaction involves the conjugate addition of a nitrogen nucleophile, such as a protected amine, onto an α,β-unsaturated system within the same molecule. whiterose.ac.uknih.gov

Significant progress in this area has been achieved through the use of organocatalysis. rsc.org Chiral phosphoric acids, for example, have proven to be effective catalysts for the enantioselective intramolecular aza-Michael cyclization of carbamates onto activated alkenes. nih.govrsc.org This approach has been successfully applied to the synthesis of various substituted pyrrolidines, including 2,2- and 3,3-disubstituted and spirocyclic pyrrolidines, with high yields and excellent enantioselectivity. whiterose.ac.uknih.gov

This methodology has also enabled the total synthesis of N-methylthis compound alkaloids such as (R)-irnidine and (R)-bgugaine, which possess antibacterial properties. nih.govwhiterose.ac.uk The "clip-cycle" strategy, which involves clipping a Cbz-protected bis-homoallylic amine to a thioacrylate followed by an enantioselective intramolecular aza-Michael cyclization, highlights the synthetic utility of this reaction. nih.gov

| Catalyst/Method | Substrate Type | Product Type | Reference |

| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine / Thioacrylate | 2,2- and 3,3-disubstituted and spiropyrrolidines | whiterose.ac.uknih.gov |

| Chiral Phosphoric Acid | Enone Carbamates | 2-substituted pyrrolidines | rsc.org |

Intramolecular Aza-Michael Reactions

Utilizing Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds readily available from natural sources. Amino acids, in particular, serve as excellent starting materials for the synthesis of chiral this compound derivatives, as they provide a pre-existing stereocenter and the core atoms of the this compound ring.

Proline and 4-hydroxyproline are themselves functionalized pyrrolidines and stand out as premier chiral pool precursors for the synthesis of more complex this compound-containing molecules. mdpi.comresearchgate.netresearchgate.net A vast number of this compound-based drugs and synthetic targets are derived from these two amino acids, ensuring high optical purity in the final products. mdpi.comresearchgate.net

The synthesis often begins with the modification of the carboxylic acid or the nitrogen atom of the proline scaffold. For example, the reduction of the carboxylic acid of proline or its derivatives using reducing agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields the corresponding (S)-prolinol, a versatile intermediate. mdpi.comresearchgate.net This prolinol can then be used in subsequent steps to build more complex structures. mdpi.com Similarly, commercially available Boc-protected trans-4-hydroxy-L-proline can be esterified and then oxidized using TEMPO to produce ketoproline, another key intermediate for various synthetic targets. mdpi.com The synthesis of a photolabile derivative of proline, PhotoProline, starts from L-4-hydroxyproline, demonstrating the versatility of this precursor. uzh.ch A series of this compound derivatives with neuraminidase inhibitory activity were also synthesized from 4-hydroxy-L-proline. nih.gov

The inherent chirality of proline and 4-hydroxyproline is a significant advantage, as it is often transferred effectively through a synthetic sequence, obviating the need for asymmetric induction steps. This strategy has been successfully applied to the synthesis of a wide range of biologically active compounds. mdpi.combiorxiv.org

Beyond proline, other natural amino acids can be elaborated into this compound structures. This approach typically involves a series of transformations to construct the five-membered ring from an acyclic amino acid precursor. For example, L-α-amino acids can be used to prepare enantiopure trans-2,5-disubstituted pyrrolidines. scispace.com This can be achieved through a sequence involving the reduction of the amino acid to a β-amino alcohol, formation of an N-tosyl aziridine, and subsequent regioselective ring-opening with an appropriate nucleophile to generate a bis-homoallyl amine, which is a precursor for cyclization. scispace.com

Another strategy involves the one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. acs.org This method introduces an iodine atom at the 3-position of the resulting this compound ring, providing a handle for further functionalization. The reaction proceeds with a trans relationship between the substituents at the C-2 and C-3 positions. acs.org The use of natural amino acids as starting materials ensures the enantiopurity of the resulting polysubstituted pyrrolidines, which are valuable building blocks in medicinal and organic chemistry. scispace.com

Synthesis from Proline and 4-Hydroxyproline Derivatives

Asymmetric Organocatalysis in this compound Synthesis

Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective transformations, has revolutionized modern synthetic chemistry. mdpi.comnih.gov This field offers a powerful alternative to metal-based catalysts, often providing advantages in terms of cost, toxicity, and operational simplicity. whiterose.ac.uk this compound-based structures, particularly those derived from proline, are not only synthetic targets but also serve as privileged scaffolds for organocatalysts themselves.

The development of organocatalytic strategies has significantly enriched the toolbox for synthesizing chiral pyrrolidines, enabling the construction of polysubstituted rings with excellent stereocontrol. researchgate.net These methods are broadly applicable to the synthesis of natural products, drug candidates, and functional proline derivatives. researchgate.net

L-proline is often referred to as the "simplest enzyme" due to its ability to catalyze a wide range of asymmetric reactions with remarkable stereoselectivity. libretexts.org Since the seminal reports in the early 2000s on its use in intermolecular aldol (B89426) reactions, proline and its derivatives have become cornerstone organocatalysts. mdpi.comnih.gov Proline-based catalysts typically operate through an enamine or iminium ion intermediate, formed by the reaction of the secondary amine of the this compound with a carbonyl compound. libretexts.orgresearchgate.net

A multitude of modified proline catalysts have been developed to enhance reactivity and selectivity. koreascience.kr For instance, prolinamides, where the carboxylic acid of proline is converted to an amide, have been extensively studied. mdpi.com The amide moiety can participate in hydrogen bonding, which helps to organize the transition state and control the stereochemical outcome of the reaction. researchgate.net Bifunctional organocatalysts, which contain both a proline unit for enamine formation and another functional group (e.g., a (thio)squaramide or sulfonamide) for hydrogen-bond-donating activation of the substrate, have shown exceptional performance in various C-C bond-forming reactions. researchgate.netkoreascience.kr These catalysts have been successfully employed in asymmetric aldol, Mannich, and Michael reactions. libretexts.orgtandfonline.com

Table 2: Applications of Proline-Related Organocatalysts

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| L-Proline | Aldol Reaction | Bifunctional (amine and acid) | mdpi.comlibretexts.org |

| Prolinamides | Aldol, Mannich Reactions | H-bonding directs stereochemistry | mdpi.comresearchgate.net |

A significant breakthrough in organocatalysis was the development of diarylprolinol silyl (B83357) ethers, often referred to as Jørgensen-Hayashi catalysts. mdpi.comnih.gov These catalysts are derived from prolinol, the reduced form of proline. The substitution of the hydroxyl group with a bulky silyloxy group and the presence of two aryl groups at the α-position to the this compound nitrogen create a well-defined chiral environment.

Prolinol-derived organocatalysts are highly effective in promoting asymmetric reactions of aldehydes and α,β-unsaturated aldehydes. They typically activate substrates through the formation of a transient iminium ion. The steric bulk of the catalyst effectively shields one face of the reactive intermediate, leading to high enantioselectivity in the addition of nucleophiles. These catalysts have been instrumental in the development of highly stereoselective Michael additions, Friedel-Crafts alkylations, and [3+2] cycloadditions. researchgate.net The facile construction of chiral linear precursors using these catalysts, followed by a cyclization step, provides a powerful strategy for the enantioselective synthesis of trans-3-substituted proline derivatives with excellent diastereo- and enantioselectivity. researchgate.net

Table 3: Applications of Prolinol-Related Organocatalysts

| Catalyst Type | Reaction | Activation Mode | Reference |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Michael Addition | Iminium Ion | nih.govresearchgate.net |

| Diarylprolinol Silyl Ethers | Friedel-Crafts Alkylation | Iminium Ion | researchgate.net |

Diarylprolinol-Related Organocatalysts

Asymmetric 1,3-Dipolar Cycloadditions

Asymmetric 1,3-dipolar cycloaddition reactions represent one of the most powerful and versatile methods for the synthesis of five-membered heterocyclic rings, including the this compound scaffold. nih.gov This strategy is particularly valuable as it can generate multiple stereocenters in a single, highly controlled step. nih.gov The most common approach involves the reaction of an azomethine ylide, as the 1,3-dipole, with a dipolarophile. nih.govrsc.org

The enantioselectivity of these cycloadditions is often controlled through the use of chiral metal–ligand complexes, which have proven to be highly effective. nih.gov This methodology allows for the construction of complex polycyclic products, especially when cyclic dipolarophiles are employed. nih.gov The ability to achieve high yields and excellent regio- and stereocontrol has made the asymmetric 1,3-dipolar cycloaddition of azomethine ylides a cornerstone in the synthesis of biologically relevant pyrrolidines, including spiro-pyrrolidinyl-oxindoles. nih.gov The development of novel azomethine ylide precursors and chiral catalysts continues to expand the scope and utility of this powerful transformation. nih.govrsc.org

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction that has been widely adapted for the synthesis of chiral this compound derivatives. Organocatalysis has been particularly successful in this area, with newly designed this compound-based organocatalysts demonstrating high efficacy. beilstein-journals.orgresearchgate.net For example, novel bifunctional organocatalysts derived from chiral precursors like (R)-glyceraldehyde have been synthesized and proven effective in the Michael addition of aldehydes and ketones to nitroolefins, achieving high yields and stereoselectivities. researchgate.net

These reactions typically proceed via an enamine-based mechanism, where the this compound catalyst activates the aldehyde or ketone donor. beilstein-journals.org The stereochemical outcome is influenced by the structure of the catalyst, which creates a chiral environment around the reacting species. beilstein-journals.org This methodology has been successfully applied to the synthesis of highly functionalized pyrrolidines, including those with trifluoromethyl groups, through a formal (3 + 2)-annulation strategy involving an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization. acs.org The development of these methods provides concise routes to enantiomerically enriched this compound-3-carboxylic acid derivatives and other valuable building blocks. rsc.org

| Reaction Type | Catalyst Type | Reactants | Products |

| Asymmetric Michael Addition | This compound-based organocatalysts | Aldehydes/Ketones and Nitroolefins | Functionalized pyrrolidines |

| Asymmetric Michael Addition/Reductive Cyclization | Organocatalysts | 1,1,1-Trifluoromethylketones and Nitroolefins | Trisubstituted 2-trifluoromethyl pyrrolidines |

Enantioselective Functionalization of Aldehydes

The direct enantioselective functionalization of aldehydes at the α-position is a cornerstone of modern asymmetric synthesis, and this compound-based organocatalysts have been instrumental in this field. sigmaaldrich.com Diarylprolinol silyl ethers, developed by Jørgensen and Hayashi, are preeminent catalysts for this purpose, enabling a wide array of α-functionalizations with exceptional levels of enantiocontrol. mdpi.comsigmaaldrich.com

Another powerful strategy for the enantioselective α-functionalization of aldehydes is Singly Occupied Molecular Orbital (SOMO) catalysis. illinois.edu This approach involves the one-electron oxidation of an enamine intermediate, formed from an aldehyde and a chiral secondary amine catalyst, to generate a 3π-electron enaminyl radical. illinois.eduprinceton.edu This electrophilic radical species can then undergo a variety of coupling reactions. This methodology has been successfully applied to the α-alkylation of aldehydes using simple olefins, providing a novel and direct route to α-alkylated carbonyl compounds. princeton.edu Furthermore, the combination of photoredox catalysis with enamine catalysis has enabled the enantioselective α-cyanoalkylation of aldehydes, leading to the rapid synthesis of valuable pharmacophore fragments such as β-cyanoaldehydes which can be converted to pyrrolidines. nih.gov These methods provide access to stereochemically complex pyrrolidines through SOMO-activated enantioselective (3 + 2) coupling of aldehydes and conjugated olefins. acs.org

Multicomponent Reactions (MCRs) for this compound Derivative Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.com This approach is highly valued in organic and medicinal chemistry for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govrasayanjournal.co.in MCRs provide a powerful platform for the synthesis of diverse libraries of heterocyclic compounds, including a wide array of substituted this compound derivatives. tandfonline.com The synthesis of this compound analogues through MCRs often involves strategies such as [3+2] cycloaddition reactions and 1,3-dipolar cycloadditions utilizing intermediates like azomethine ylides. tandfonline.com

Ultrasound Irradiation Assisted Synthesis

The application of ultrasound irradiation has emerged as a beneficial and environmentally friendly technique in organic synthesis. sci-hub.se This non-conventional energy source can significantly enhance reaction rates and yields, often under milder conditions than traditional thermal heating. sci-hub.sebohrium.com In the context of MCRs for this compound synthesis, ultrasound has been shown to be particularly effective. tandfonline.com The phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles, generates localized high temperatures and pressures, leading to enhanced mass transfer and reactant activation. sci-hub.se

Several protocols have been developed for the ultrasound-assisted, one-pot, multicomponent synthesis of highly substituted this compound derivatives. rsc.orgresearchgate.net For instance, a catalyst-free, one-pot, four-component reaction of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins under ultrasonic irradiation affords polysubstituted pyrrolidines in high yields and with excellent diastereoselectivity. rsc.org Similarly, highly regio- and stereoselective spiropyrrolidines containing moieties like indenoquinoxaline have been synthesized via ultrasound-assisted multicomponent 1,3-dipolar cycloaddition strategies without the need for a catalyst. researchgate.netrsc.org These methods highlight the advantages of ultrasound in promoting efficient and green synthesis of complex this compound structures. sci-hub.se

| Synthesis Method | Key Features | Reactants (Example) | Product (Example) |

| Ultrasound-Assisted MCR | Catalyst-free, high diastereoselectivity | Secondary amines, carbon disulfide, isocyanides, gem-dicyano olefins | Polysubstituted pyrrolidines |

| Ultrasound-Assisted MCR | Catalyst-free, regio- and stereoselective | Sarcosine (B1681465), isatin (B1672199), acenaphthylene | Spiropyrrolidines |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of pyrrolidines, offering significant advantages such as increased reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govijpsjournal.commdpi.com This technique has been successfully applied to various reactions for constructing the this compound ring.

For instance, microwave irradiation has been effectively used in 1,3-dipolar cycloaddition reactions. A notable example is the synthesis of spiro-pyrrolidine/pyrrolizine derivatives through a one-pot, three-component reaction of isatin or acenaphthoquinone, a secondary amino acid (like sarcosine or proline), and a dipolarophile. nih.gov Similarly, novel dispiro heterocyclic compounds have been synthesized in high yields via a catalyst- and solvent-free, three-component reaction of a cycloketone, ninhydrin, and methylglycine under microwave irradiation. rsc.org Another application involves the synthesis of spirooxindole pyrrolizidines from L-proline, isatin, and β-nitrostyrenes in methanol (B129727), achieving good to high yields. rsc.org

Microwave-assisted synthesis has also proven beneficial in the N-alkylation of pre-existing chlorin-pyrrolidine fused rings. The reaction of a chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459) in the presence of a base under microwave heating was completed in just 5 minutes at 75°C. mdpi.com This rapid and efficient method highlights the potential of microwave technology to accelerate the functionalization of complex this compound-containing scaffolds. mdpi.com

Table 1: Examples of Microwave-Assisted this compound Synthesis

| Reactants | Product Type | Conditions | Yield | Reference |

| Isatin, Sarcosine, C3-β-cholesterolacrylate | Spiro-pyrrolizine | iPrOH, reflux, 2h | Single isomer | nih.gov |

| Cycloketone, Ninhydrin, Methylglycine | Dispiro heterocycle | Solvent-free, microwave | High | rsc.org |

| L-proline, Isatin, β-nitrostyrenes | Spirooxindole pyrrolizidines | Methanol, microwave, 65°C | Reasonable-to-high | rsc.org |

| Chlorin 1, Methyl 4-(bromomethyl)benzoate, DIPEA | N-alkylated chlorin | DMF, microwave, 75°C, 5 min | - | mdpi.com |

Catalyst-Based and Catalyst-Free Approaches

The synthesis of this compound derivatives can be broadly categorized into catalyst-based and catalyst-free methodologies, both offering distinct advantages depending on the desired molecular complexity and reaction scope.

Catalyst-Based Approaches:

A variety of catalysts have been employed to facilitate the synthesis of pyrrolidines. Metal catalysts, such as copper, have proven effective. For example, copper-aluminum mixed oxide nanocomposites have been used for the synthesis of 2-alkynyl pyrrolidines through a one-pot reaction of a ketone, an amine, and an alkyne. tandfonline.com Organocatalysis has also gained significant traction. Natural carbohydrate-derived solid acids, like cellulose (B213188) sulfuric acid, have been utilized for the diastereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net This method is notable for being metal-free and proceeding under mild conditions with high diastereoselectivity. researchgate.net Furthermore, various organocatalysts, including prolines, phosphoric acids, and thioureas, have been successfully used in cycloaddition reactions of azomethine ylides to produce chiral pyrrolidines. eurekaselect.com

Catalyst-Free Approaches:

Catalyst-free reactions provide an environmentally friendly and often simpler alternative for this compound synthesis. One such example is the one-pot, three-component reaction of chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid in methanol to produce thiazole-pyrrolidine hybrids. tandfonline.com This method proceeds efficiently without the need for a catalyst. tandfonline.com Similarly, polycyclic N-fused-pyrrolidine derivatives have been synthesized through a catalyst-free, three-component reaction between acenaphthenequinone, β-nitro-olefins, and α-amino acids in a mixture of methanol and water under reflux. tandfonline.com Another catalyst-free approach involves a three-component reaction of heterocyclic aldehydes, amino acid esters, and trans-1,2-dibenzoylethylene (B146848) in toluene, which yields highly substituted pyrrolidines with high diastereoselectivity. osi.lv

Table 2: Comparison of Catalyst-Based and Catalyst-Free this compound Synthesis

| Approach | Catalyst/Conditions | Reactants | Product | Reference |

| Catalyst-Based | Copper-aluminum mixed oxide nanocomposites | Ketone, Amine, Alkyne | 2-Alkynyl pyrrolidines | tandfonline.com |

| Catalyst-Based | Cellulose sulfuric acid | α-Imino ester, Dipolarophile | Functionalized pyrrolidines | researchgate.net |

| Catalyst-Free | Methanol, reflux | Chalcone, Isatin, L-4-thiazolidine carboxylic acid | Thiazole-pyrrolidine hybrids | tandfonline.com |

| Catalyst-Free | Toluene | Heterocyclic aldehyde, Amino acid ester, trans-1,2-dibenzoylethylene | 3,4-Dibenzoyl-5-hetarylpyrrolidines | osi.lv |

Azomethine Ylide Formation and Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone in the synthesis of the this compound ring system. eurekaselect.comrsc.org This powerful, atom-economical reaction allows for the direct construction of the five-membered ring with control over multiple stereocenters. acs.org

Azomethine ylides are typically generated in situ. A common method involves the condensation of an α-amino acid or its ester with an aldehyde, followed by decarboxylation or deprotonation. mdpi.comresearchgate.net For instance, the reaction of an aromatic aldehyde with an α-amino acid can generate an azomethine ylide, which then reacts with a dipolarophile like an N-substituted maleimide (B117702) to form this compound cycloadducts. researchgate.net Metal-catalyzed approaches, often using transition metal salts in combination with a base, are also widely employed for the in situ generation of azomethine ylides from α-iminoesters. rsc.org

The versatility of this methodology is demonstrated in the synthesis of complex polycyclic structures. For example, a decarboxylative double [3+2] cycloaddition reaction involving glycine, aldehydes, and maleimides can produce tetracyclic pyrrolizidines in high yields. mdpi.com The choice of reactants and reaction conditions, including the use of catalysts, can influence the regio- and diastereoselectivity of the cycloaddition. acs.org Recent advancements include the use of iridium catalysts for the reductive generation of a wide range of stabilized and unstabilized azomethine ylides from amides, further expanding the scope of this reaction. acs.org

Table 3: Azomethine Ylide Cycloaddition for this compound Synthesis

| Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| α-Iminoester | N-Methylmaleimide | Cu(I)/Fesulphos | endo-Pyrrolidine | rsc.org |

| Glycine, Aldehyde | Maleimide | - | Tetracyclic pyrrolizidine (B1209537) | mdpi.com |

| Aromatic aldehyde, α-Amino acid | N-Substituted maleimide | Heat | Bicyclic this compound | researchgate.net |

| Tertiary Amide/Lactam | Conjugated alkene | Iridium complex, TMDS | Polysubstituted this compound | acs.org |

Functionalization of Preformed this compound Rings

In addition to constructing the this compound ring from acyclic precursors, the functionalization of existing this compound scaffolds is a crucial strategy for generating diverse derivatives. nih.govnih.gov Proline and its derivatives are common starting materials for this approach. mdpi.com

Various synthetic transformations can be applied to modify the this compound ring. Cross-coupling reactions are frequently used to introduce aryl or heteroaryl substituents. nih.gov For example, enantiomerically pure 2-(het)arylpyrrolidines have been synthesized through the decarboxylative (hetero)arylation of proline derivatives. nih.gov Another approach involves the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas to form a pyrrolinium cation, which then undergoes a Mannich-type reaction with electron-rich aromatic nucleophiles to yield 2-arylthis compound-1-carboxamides. nih.gov

This modular approach allows for wide variability in both the aromatic moiety and the substituents at the nitrogen atom, providing access to a library of novel this compound derivatives. nih.gov

Novel Approaches and Methodological Developments in this compound Synthesis

The field of this compound synthesis is constantly evolving with the introduction of novel methodologies and the refinement of existing ones. These new approaches often focus on improving efficiency, stereoselectivity, and the diversity of accessible structures.

One innovative strategy is the use of microwave-assisted multicomponent reactions for the synthesis of substituted pyrrole (B145914) derivatives from simple starting materials like sodium diethyl oxaloacetate, aromatic aldehydes, and primary amines. rsc.org Another novel approach is the diversity-oriented synthesis of functionalized pyrrolidines using natural carbohydrate-based solid acid catalysts. researchgate.net This metal-free method provides access to structurally diverse this compound scaffolds with high diastereoselectivity. researchgate.net

Furthermore, new catalytic systems are being developed to expand the scope of this compound synthesis. For instance, an iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been reported, enabling the synthesis of a wide range of highly and diversely substituted pyrrolidines. acs.org These ongoing developments continue to enrich the synthetic chemist's toolbox for the construction of this important heterocyclic scaffold.

Medicinal Chemistry and Pharmacological Applications of Pyrrolidine Derivatives

Pyrrolidine as a Pharmacophore and Versatile Scaffold in Drug Discovery

The this compound nucleus, also known as tetrahydropyrrole, is a fundamental component in numerous pharmacologically active molecules and natural products. frontiersin.org Its importance in drug discovery is underscored by its presence in many FDA-approved medications. tandfonline.com The structural and chemical properties of the this compound ring, such as its hydrophilicity, basicity, and conformational rigidity, contribute significantly to the efficacy, bioavailability, and target specificity of drugs. tandfonline.comresearchgate.net These attributes allow for the effective exploration of pharmacophore space, leading to the design of bioactive compounds with improved potency and selectivity. tandfonline.com

The versatility of the this compound scaffold is demonstrated by the ability to make extensive modifications at various positions on the ring, particularly at the N1, 3rd, and 5th positions. tandfonline.comresearchgate.netnih.gov This flexibility allows medicinal chemists to fine-tune the biological activity and target interactions of this compound derivatives. tandfonline.comresearchgate.net The non-planar nature of the saturated this compound ring provides increased three-dimensional coverage, a desirable feature in modern drug design. researchgate.netnih.gov This "pseudorotation" phenomenon allows the molecule to adopt advantageous conformations for binding to biological targets. researchgate.netnih.gov Consequently, the this compound ring is considered a "privileged structure" in medicinal chemistry, frequently utilized to develop compounds for treating a wide range of human diseases. researchgate.netnih.gov

Diverse Biological Activities of this compound Derivatives

This compound derivatives have been shown to exhibit a wide spectrum of biological activities, making them a focal point of research in medicinal chemistry. frontiersin.orgnih.gov These activities include antimicrobial, anticancer, and antiviral properties, among others. frontiersin.orgnih.gov

Antimicrobial Properties

The this compound scaffold is a key component in the development of new antimicrobial agents.

This compound derivatives have demonstrated significant potential as antibacterial agents. frontiersin.orgsphinxsai.com For instance, a series of 1,2,4-oxadiazole (B8745197) this compound derivatives were synthesized and shown to inhibit E. coli DNA gyrase, an important bacterial enzyme. frontiersin.org Several of these compounds exhibited inhibitory concentrations comparable to the standard drug novobiocin. frontiersin.org

In another study, sulfonylamino this compound derivatives were evaluated for their antibacterial activity against S. aureus, E. coli, and P. aeruginosa. frontiersin.orgnih.gov One particular compound, containing two nitrophenyl groups and a pyran ring, showed potent activity against all three bacterial strains. frontiersin.orgnih.gov Furthermore, novel N-(substituted benzyl (B1604629) imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides have been synthesized and screened for their antibacterial properties. sphinxsai.com Compounds with nitro and 3,4,5-trimethoxy substitutions demonstrated notable activity against both Gram-positive and Gram-negative bacteria. sphinxsai.com

Thiazole-based this compound derivatives have also been investigated as potential antibacterial agents. biointerfaceresearch.com One such derivative, a 4-F-phenyl substituted compound, was found to be selectively active against Gram-positive bacteria, including S. aureus and B. cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com Additionally, a study on 2,3-pyrrolidinedione derivatives revealed that the introduction of an apolar chain on a benzyl-substituted derivative resulted in high antibacterial activity against S. mutans biofilm, comparable to the standard antiseptic chlorhexidine. unimi.it

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,2,4-Oxadiazole this compound Derivatives | E. coli | Inhibition of DNA gyrase at concentrations similar to novobiocin. frontiersin.org | frontiersin.org |

| Sulfonylamino this compound Derivatives | S. aureus, E. coli, P. aeruginosa | A derivative with two nitrophenyl groups showed potent activity against all three strains. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides | Gram-positive and Gram-negative bacteria | Nitro and 3,4,5-trimethoxy derivatives showed better activity. sphinxsai.com | sphinxsai.com |

| Thiazole-Based this compound Derivatives | S. aureus, B. cereus | A 4-F-phenyl derivative selectively inhibited Gram-positive bacteria with low toxicity. biointerfaceresearch.com | biointerfaceresearch.com |

| 2,3-Pyrrolidinedione Derivatives | S. mutans | A benzyl-substituted derivative with an apolar chain showed high activity against biofilm. unimi.it | unimi.it |

This compound derivatives have also emerged as promising candidates for the development of new antifungal drugs. frontiersin.orgsphinxsai.com Sulfonylamino this compound derivatives, in addition to their antibacterial properties, have been evaluated for their antifungal activity against A. niger and C. albicans. frontiersin.org